![molecular formula C10H8ClFN2O B1522502 5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1247475-08-6](/img/structure/B1522502.png)
5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole (CMFO) is an organic compound belonging to the oxadiazole family. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. In particular, it has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CMFO is also used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : A study by Ramesh M. Shingare et al. (2018) focused on synthesizing isoxazole clubbed 1,3,4-oxadiazole derivatives, showing significant antimicrobial and antitubercular activities.
Antibacterial and Antifungal Properties : Research by C. S. Reddy et al. (2012) created a series of oxadiazole derivatives that demonstrated high antibacterial and antifungal activities against various microorganisms.
Design of Antimicrobial Agents : A study by N. P. Rai et al. (2010) involved designing novel oxadiazole derivatives with promising antibacterial activity against multiple bacterial strains.
Physical and Chemical Properties
Mesomorphic Behaviour and Photoluminescence : Jie Han et al. (2010) investigated 1,3,4-oxadiazole derivatives for their mesomorphic behavior and photoluminescent properties, finding wide mesomorphic temperature ranges and strong blue fluorescence emission.
Fluorinated Poly(oxadiazole-ether-imide)s : A study by C. Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating high thermal stability and blue fluorescence in solution.
Controlling Mild Steel Dissolution : Vikas Kalia et al. (2020) explored oxadiazole derivatives as agents for preventing mild steel corrosion, revealing high inhibition efficiency and insight into their interaction with metal surfaces.
Anticancer and Apoptosis Inducing Properties
Apoptosis Inducers and Anticancer Agents : A significant study by Han-Zhong Zhang et al. (2005) discovered 1,2,4-oxadiazole compounds as novel apoptosis inducers, showing potential as anticancer agents against various cancer cell lines.
Promising Anticancer Agents : Research by A. S. Aboraia et al. (2006) synthesized oxadiazole derivatives with high anticancer activity, demonstrating broad spectrum activity against all cancer cell lines tested.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-6-10-13-9(14-15-10)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLORSUCOXORLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)

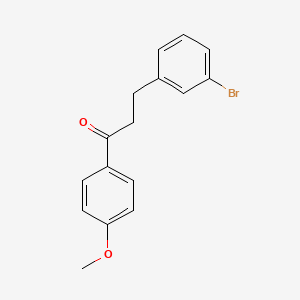
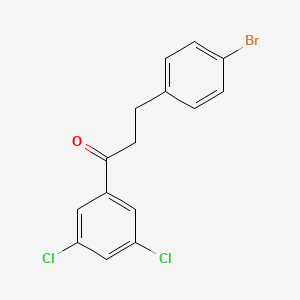
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)
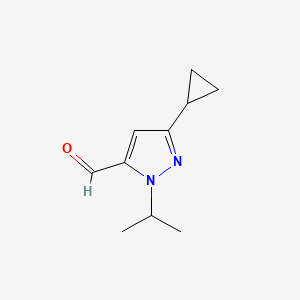
![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)
![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)
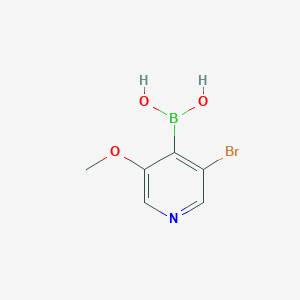

![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)
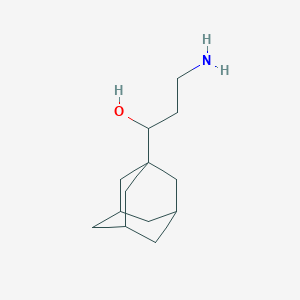
![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)